Piboserod
Overview
Description
Piboserod is a selective antagonist of the 5-hydroxytryptamine receptor 4, which is a receptor for serotonin. It was initially developed by GlaxoSmithKline for the management of atrial fibrillation and irritable bowel syndrome . This compound has also been investigated for its potential in treating chronic heart failure .
Mechanism of Action
Target of Action
Piboserod is a selective antagonist of the 5-HT4 receptor . This receptor is one of the targets for 5-hydroxytryptamine, also known as serotonin . The 5-HT4 receptor is involved in various physiological processes, including the modulation of neurotransmission in the brain, gastrointestinal motility, and cardiac function .
Mode of Action
This compound acts by specifically antagonizing the 5-HT4 receptor . This means it binds to this receptor and blocks its activation by serotonin . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation .
Biochemical Pathways
It is known that the 5-ht4 receptor plays a key role in the serotonin system, which is involved in a wide range of physiological processes, including mood regulation, intestinal movement, and cardiovascular function . By blocking the 5-HT4 receptor, this compound may affect these processes.
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the 5-HT4 receptor. By blocking this receptor, this compound can inhibit the potentiating effect of serotonin on certain physiological responses . For example, it has been shown to inhibit the 5-HT4-mediated enhancement of neurally-mediated contractile responses in human detrusor muscle strips .
Biochemical Analysis
Biochemical Properties
Piboserod acts as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies .
Cellular Effects
The cellular effects of this compound are primarily related to its antagonistic action on the 5-HT4 receptor . As 5-HT4 receptors are present in human atrial cells, when stimulated, they may cause atrial arrhythmias .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a specific antagonist of the 5-HT4 receptor . By blocking this receptor, this compound can inhibit the ability of serotonin to sensitize the peristaltic reflex and induce defecation .
Temporal Effects in Laboratory Settings
placebo .
Metabolic Pathways
Specific metabolic pathways involving this compound are not mentioned in the search results. Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .
Transport and Distribution
Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .
Subcellular Localization
Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piboserod involves several key steps. The starting material is typically an indole derivative, which undergoes a series of reactions including alkylation, cyclization, and amidation to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Piboserod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Piboserod has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cardiology: this compound has been investigated for its effects on heart function, particularly in patients with chronic heart failure.
Gastroenterology: This compound has been studied for its potential in treating irritable bowel syndrome by modulating serotonin receptors in the gastrointestinal tract.
Comparison with Similar Compounds
Piboserod is unique in its selective antagonism of the 5-hydroxytryptamine receptor 4. Similar compounds include:
Cisapride: Another 5-hydroxytryptamine receptor 4 antagonist, but with a different safety profile.
Tegaserod: A partial agonist of the 5-hydroxytryptamine receptor 4, used for similar gastrointestinal conditions.
Prucalopride: A selective 5-hydroxytryptamine receptor 4 agonist, used for chronic constipation.
Properties
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSJPATKXABRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165129 | |
Record name | Piboserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation. | |
Record name | Piboserod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152811-62-6 | |
Record name | Piboserod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piboserod [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piboserod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piboserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIBOSEROD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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